Cas no 112726-97-3 (Amonafide N-Oxide)

Amonafide N-Oxide 化学的及び物理的性質
名前と識別子
-
- Amonafide N-Oxide
- 2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide
-
計算された属性
- 精确分子量: 299.12700
- 同位素质量: 299.127
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 479
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5A^2
じっけんとくせい
- PSA: 94.52000
- LogP: 1.71120
Amonafide N-Oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A634210-10mg |
Amonafide N-Oxide |
112726-97-3 | 10mg |
$ 1533.00 | 2023-04-19 | ||
TRC | A634210-1mg |
Amonafide N-Oxide |
112726-97-3 | 1mg |
$ 196.00 | 2023-04-19 |
Amonafide N-Oxide 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Amonafide N-Oxideに関する追加情報
Comprehensive Overview of Amonafide N-Oxide (CAS No. 112726-97-3): Properties, Applications, and Research Insights
Amonafide N-Oxide (CAS No. 112726-97-3) is a chemically modified derivative of amonafide, a compound historically studied for its potential in therapeutic applications. This oxidized form has garnered attention in recent years due to its unique biochemical properties and potential roles in targeted research. The compound's molecular structure features a naphthalimide core with an N-oxide functional group, which significantly alters its solubility and reactivity compared to its parent molecule. Researchers have explored its interactions with nucleic acids and proteins, making it a subject of interest in mechanistic studies and drug discovery pipelines.
In the context of current scientific trends, Amonafide N-Oxide aligns with the growing demand for small-molecule probes in epigenetics and cancer research. Its ability to intercalate DNA while exhibiting reduced cytotoxicity compared to amonafide has prompted investigations into its utility as a research tool for studying DNA damage response pathways. Notably, the compound's redox-active properties have been examined in relation to oxidative stress models, a hot topic in age-related disease research and mitochondrial dysfunction studies.
The synthesis and characterization of Amonafide N-Oxide (CAS No. 112726-97-3) involve specialized techniques such as HPLC purification and mass spectrometry validation, reflecting the compound's relevance in high-purity chemical applications. Analytical data from nuclear magnetic resonance (NMR) studies confirm the distinct chemical shift patterns attributable to the N-oxide moiety, which serves as a critical quality control marker. These technical aspects are frequently searched by medicinal chemistry professionals and pharmaceutical researchers seeking reliable reference standards.
From a commercial perspective, Amonafide N-Oxide is categorized as a specialty chemical with limited but growing availability from fine chemical suppliers. Its stability under various storage conditions (typically recommended at -20°C in anhydrous form) makes it suitable for long-term research projects. Recent publications have highlighted its potential as a fluorescence marker in cellular imaging, addressing the increasing demand for non-toxic probes in live-cell microscopy—a frequently searched topic in bioimaging forums and academic discussion platforms.
Ongoing research into Amonafide N-Oxide continues to uncover novel aspects of its structure-activity relationships. Computational chemistry approaches, including molecular docking simulations, have predicted its binding affinities for various biomolecular targets. These findings resonate with current interests in in silico drug design and virtual screening methodologies. Furthermore, the compound's metabolic pathways are being elucidated using advanced LC-MS/MS techniques, contributing valuable data to ADME (Absorption, Distribution, Metabolism, Excretion) research—a critical consideration in modern pharmacokinetic studies.
Quality assurance protocols for Amonafide N-Oxide (CAS No. 112726-97-3) emphasize the importance of batch-to-batch consistency, particularly for researchers requiring reproducible results in dose-response experiments. Certificate of Analysis (CoA) documents typically include specifications for chromatographic purity (>95% by HPLC) and residual solvent content, meeting the stringent requirements of academic laboratories and contract research organizations. These quality parameters are frequently queried by purchasers in online chemical marketplaces.
The environmental and handling profile of Amonafide N-Oxide has been assessed through standard laboratory safety evaluations. While not classified as hazardous under current regulations, researchers are advised to follow good laboratory practices when handling the compound, including the use of personal protective equipment (PPE). This information addresses common queries from safety officers and institutional review boards overseeing chemical usage in research facilities.
Future directions for Amonafide N-Oxide research may explore its potential as a chemical biology tool for investigating redox signaling pathways or as a scaffold for developing selective enzyme modulators. The compound's versatility positions it as a valuable asset in multidisciplinary research spanning chemical biology, medicinal chemistry, and molecular pharmacology. These interdisciplinary connections make it a recurring subject in scientific literature searches and grant proposal discussions.
112726-97-3 (Amonafide N-Oxide) Related Products
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)




